molecular formula C12H15ClN2O2 B8524977 3-Chloro-5-(4-methyl-piperazin-1-yl)-benzoic acid

3-Chloro-5-(4-methyl-piperazin-1-yl)-benzoic acid

Cat. No.: B8524977
M. Wt: 254.71 g/mol
InChI Key: WVQZMPOGMIALCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-methyl-piperazin-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C12H15ClN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8H,2-5H2,1H3,(H,16,17)

InChI Key

WVQZMPOGMIALCN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile (1.4 g, 5.9 mmol) dissolved in ethanol (10 ml) was added 2M NaOH (20 ml) and reaction mixture was heated at reflux for 20 hours. The mixture was reduced in vacuo and the crude product was acidified in 1N HCl to pH 6 and partitioned between EtOAc and H2O. The organic layer was evaporated to dryness in vacuo to give 0.7 g of the title compound as a white solid (LC/MS: Rt 1.67, [M+H]+ 256, acidic method).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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